molecular formula C22H34O4 B14067019 2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate CAS No. 100226-58-2

2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate

Cat. No.: B14067019
CAS No.: 100226-58-2
M. Wt: 362.5 g/mol
InChI Key: PAIUXEIIHOIUCD-UHFFFAOYSA-N
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Description

2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate is an organic compound with the molecular formula C26H42O6. It is also known as polyethylene glycol mono-nonylphenyl ester acrylate. This compound is primarily used in the production of polymers and resins due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate typically involves the esterification of acrylic acid with a nonylphenol ethoxylate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or ion exchange resin. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The crude ester obtained from the reaction is purified through processes such as distillation and extraction to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:

    Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and nonylphenol ethoxylate.

    Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

    Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.

    Hydrolysis: Catalyzed by acids like hydrochloric acid or bases like sodium hydroxide under aqueous conditions.

    Addition Reactions: Typically carried out in the presence of a catalyst such as a Lewis acid or base.

Major Products Formed

Scientific Research Applications

2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the double bonds in the acrylate group, which react with free radicals to initiate polymerization. The pathways involved include free radical polymerization and cross-linking reactions, leading to the formation of durable and stable polymeric materials .

Comparison with Similar Compounds

Similar Compounds

  • Polyethylene glycol mono-nonylphenyl ether acrylate
  • Polyethyleneglycol nonylphenyl ether acrylate
  • Ethoxylated nonylphenol acrylate

Uniqueness

2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate is unique due to its specific ethoxylation degree and the presence of the nonylphenyl group, which imparts distinct hydrophobic and hydrophilic properties. This makes it particularly suitable for applications requiring a balance of water solubility and hydrophobic interactions, such as in coatings and adhesives .

Properties

CAS No.

100226-58-2

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

2-[2-(4-nonylphenoxy)ethoxy]ethyl prop-2-enoate

InChI

InChI=1S/C22H34O4/c1-3-5-6-7-8-9-10-11-20-12-14-21(15-13-20)25-18-16-24-17-19-26-22(23)4-2/h4,12-15H,2-3,5-11,16-19H2,1H3

InChI Key

PAIUXEIIHOIUCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOC(=O)C=C

Origin of Product

United States

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